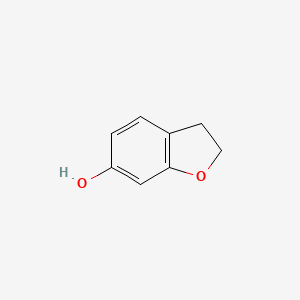

2,3-Dihydrobenzofuran-6-ol

Vue d'ensemble

Description

2,3-Dihydrobenzofuran is an intermediate formed during the catalytic hydrodeoxygenation of benzofuran . It has been investigated for biotransformation using intact cells of Pseudomonas putida UV4 .

Synthesis Analysis

Synthetic approaches to the 2,3-dihydrobenzofuran ring system have been developed with an emphasis on recently developed methods . A strategy for the preparation of functionalized 2,3-dihydrobenzofuran derivatives involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .Molecular Structure Analysis

The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring . Oxygen atoms are adjacent to aromatic systems .Chemical Reactions Analysis

2,3-Dihydrobenzofuran can be produced eco-friendly by fast pyrolysis from Dendrocalamus asper biomass . The highest values of 2,3-dihydrobenzofuran were obtained at the lowest residence time and temperature evaluated .Physical And Chemical Properties Analysis

The physicochemical pharmacokinetics and drug likeness score of 2,3-Dihydrobenzofuran-6-ol have been investigated . It did not violate the “Lipinski five rule” as drugs .Applications De Recherche Scientifique

Antimicrobial Activity

2,3-Dihydrobenzofuran-6-ol: and its derivatives have been studied for their potential as antimicrobial agents. They have shown promise in inhibiting the growth of various pathogens, including fungi, bacteria, and viruses . The compounds have been evaluated using molecular docking and dynamics, as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to predict their efficacy and safety as drugs .

Drug Design and Development

The structural features of 2,3-Dihydrobenzofuran-6-ol make it a suitable candidate for drug design and development. Researchers have utilized this compound as a chemical scaffold to design small molecule libraries for pharmaceutical applications . Its versatility allows for the exploration of a wide range of biological activities, making it a valuable asset in the search for new therapeutic agents .

Molecular Modeling

In the field of molecular modeling, 2,3-Dihydrobenzofuran-6-ol has been used to understand the biochemical operations of gene products. It serves as a guide for chemists and biochemists in drug design, contributing to the comprehension of organic, inorganic, and biomolecules through theoretical and computational processes .

Pharmacokinetics and Drug Likeness

The pharmacokinetic properties and drug likeness of 2,3-Dihydrobenzofuran-6-ol derivatives have been assessed using online databases like the Molinspiration online server. These studies help determine the potential of these compounds as drugs by evaluating their physicochemical properties and adherence to the “Lipinski’s Rule of Five” for drug likeness .

Antifungal Applications

Specific derivatives of 2,3-Dihydrobenzofuran-6-ol have shown potential in antifungal applications. For instance, certain compounds have demonstrated the ability to interact with fungal proteins, suggesting their use in treating fungal infections .

Antiviral and Antibacterial Properties

The binding affinity of 2,3-Dihydrobenzofuran-6-ol derivatives to proteins associated with viruses and bacteria indicates their potential as antiviral and antibacterial agents. Molecular docking studies have revealed that these compounds can effectively bind to active residues of pathogen proteins, which is crucial for the development of new medications to combat viral and bacterial diseases .

Safety and Hazards

Orientations Futures

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Mécanisme D'action

Target of Action

2,3-Dihydrobenzofuran-6-ol is a benzofuran derivative that has been shown to have strong biological activities . It has been found to have significant cell growth inhibitory effects on different types of cancer cells . The primary targets of 2,3-Dihydrobenzofuran-6-ol are these cancer cells, where it exhibits its anti-tumor activity .

Mode of Action

The mode of action of 2,3-Dihydrobenzofuran-6-ol involves its interaction with its targets, the cancer cells. It has been found to have significant cell growth inhibitory effects . This suggests that 2,3-Dihydrobenzofuran-6-ol interacts with the cellular machinery involved in cell growth and proliferation, leading to the inhibition of these processes .

Biochemical Pathways

Given its anti-tumor activity, it is likely that it affects pathways involved in cell growth and proliferation . The downstream effects of this interaction would be the inhibition of tumor growth and potentially the induction of cell death in the cancer cells .

Result of Action

The result of the action of 2,3-Dihydrobenzofuran-6-ol is the inhibition of cell growth in various types of cancer cells . This leads to the potential reduction in tumor size and could potentially lead to the death of the cancer cells .

Action Environment

The action of 2,3-Dihydrobenzofuran-6-ol can be influenced by various environmental factors. For instance, the presence of other compounds or drugs could potentially affect the efficacy of 2,3-Dihydrobenzofuran-6-ol. Additionally, factors such as pH and temperature could potentially influence the stability of 2,3-Dihydrobenzofuran-6-ol .

Propriétés

IUPAC Name |

2,3-dihydro-1-benzofuran-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFNMXBIRZBSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481776 | |

| Record name | 2,3-dihydrobenzofuran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23681-89-2 | |

| Record name | 2,3-dihydrobenzofuran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

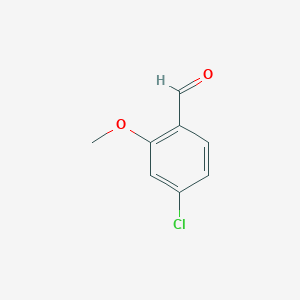

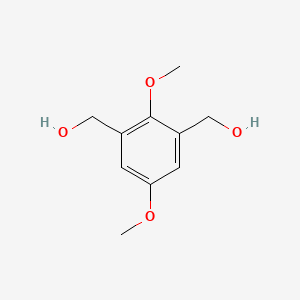

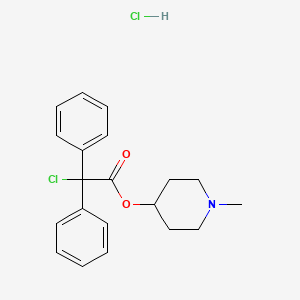

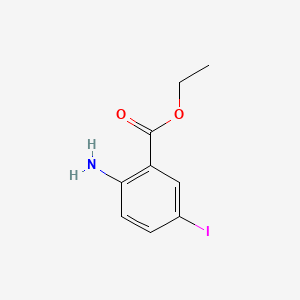

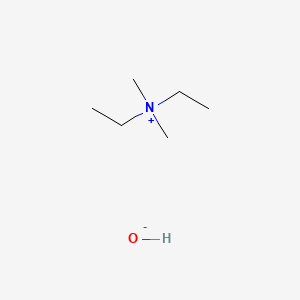

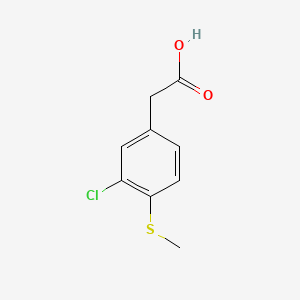

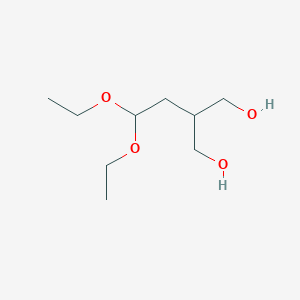

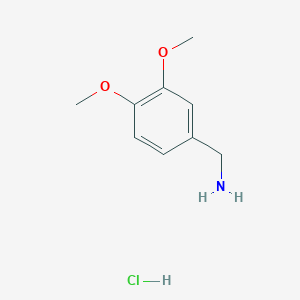

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester](/img/structure/B1590464.png)

![5H-Benzo[b]phosphindole](/img/structure/B1590465.png)

![7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1590473.png)